(R)-Phenyl-p-tolylsulfoxid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

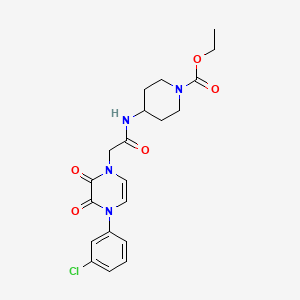

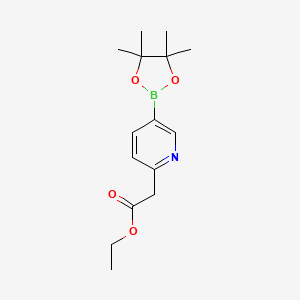

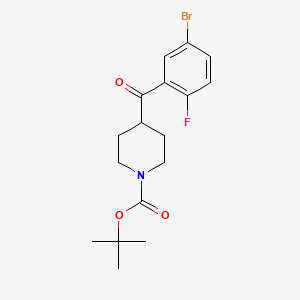

“®-Phenyl-p-tolylsulfoxid” is a chemical compound with the CAS Number: 16491-20-6 . It has a molecular weight of 216.3 and its IUPAC name is 1-methyl-4-(phenylsulfinyl)benzene . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The molecular formula of “®-Phenyl-p-tolylsulfoxid” is C13H12OS . The InChI code for the compound is 1S/C13H12OS/c1-11-7-9-13(10-8-11)15(14)12-5-3-2-4-6-12/h2-10H,1H3 .Physical And Chemical Properties Analysis

“®-Phenyl-p-tolylsulfoxid” is a white to yellow solid . It has a molecular weight of 216.3 . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Applications in Synthesis

(R)-Phenyl-p-tolylsulfoxide has been explored for its utility in the synthesis of complex molecules. For instance, it serves as a chiral auxiliary in novel syntheses, such as in the preparation of key intermediates en route to mevinic acid-type hypocholestemic agents. This process involves biooxidation using bakers' yeast to yield enantiomerically pure compounds, showcasing the compound's role in asymmetric synthesis (Jenny Y Tang et al., 1995).

Catalytic Applications

In catalysis, (R)-Phenyl-p-tolylsulfoxide is part of research studies aiming to enhance reaction efficiencies. Research has shown its involvement in catalytic processes, such as the ozonation of organic compounds, where nanocarbons like reduced graphene oxide exhibit superior activity in activating ozone for the catalytic oxidation of organic phenolics. These studies suggest the potential of (R)-Phenyl-p-tolylsulfoxide derivatives in environmental catalysis applications (Yuxian Wang et al., 2016).

Mechanistic Insights

Understanding the mechanisms of reactions involving (R)-Phenyl-p-tolylsulfoxide is critical for advancing synthesis methods. Research has delved into the reaction mechanisms, such as the formation of epoxides from sulfur ylides and aldehydes, providing a deeper understanding of the compound's reactivity and potential for creating enantioselective synthesis pathways. This mechanistic insight is crucial for the development of new synthetic methods and the optimization of existing ones (V. Aggarwal et al., 2002).

Role in Green Chemistry

The compound's relevance extends to green chemistry, where its derivatives are explored for environmentally friendly reactions. For example, studies on the catalytic ozonation process indicate the efficiency of (R)-Phenyl-p-tolylsulfoxide-related materials in the degradation of pollutants, aligning with the goals of sustainable chemistry and environmental protection (Yuxian Wang et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-methyl-4-[(R)-phenylsulfinyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-11-7-9-13(10-8-11)15(14)12-5-3-2-4-6-12/h2-10H,1H3/t15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNQTORHACKHCW-OAHLLOKOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Phenyl-p-tolylsulfoxid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2885380.png)

![Methyl 6-(tert-butyl)-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2885399.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2885400.png)